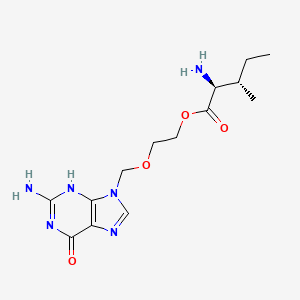

Acyclovir L-Isoleucinate

Descripción

Contextualization of Acyclovir (B1169) and its Therapeutic Efficacy against Herpesviruses

Acyclovir, a synthetic deoxyguanosine analog, represents a landmark in antiviral chemotherapy, heralding an era of selective and effective treatment for herpesvirus infections. nih.gov It is recognized as a cornerstone therapy for infections caused by herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) and varicella-zoster virus (VZV). nih.govwikipedia.orgnih.gov Acyclovir's therapeutic applications are extensive, encompassing the treatment of genital herpes, cold sores, shingles, chickenpox in immunocompromised individuals, and herpes simplex encephalitis. wikipedia.orgnih.gov The discovery of acyclovir was a significant advancement because of its high selectivity and low cytotoxicity. wikipedia.org

The mechanism of action of acyclovir is highly selective, depending on its conversion into a pharmacologically active form by a virus-specific enzyme. oup.com Acyclovir is initially phosphorylated by viral thymidine (B127349) kinase to acyclovir monophosphate. oup.com Subsequently, cellular enzymes convert the monophosphate to acyclovir triphosphate, which is the active antiviral agent. oup.com Acyclovir triphosphate inhibits viral DNA polymerase and acts as a DNA chain terminator, thereby halting viral DNA replication. nih.govoup.com This targeted activation within infected cells is the basis for its low toxicity in uninfected host cells, as cellular thymidine kinase does not effectively use acyclovir as a substrate.

Despite its efficacy and established role in managing herpesvirus infections, the clinical utility of acyclovir is hampered by its physicochemical properties. nih.govmdpi.com A key limitation is its poor oral bioavailability, which is estimated to be between 10% and 20% and decreases with increasing doses. nih.govdrugbank.comtandfonline.com This low and variable absorption is primarily due to its high polarity and poor membrane permeability. tandfonline.com Consequently, achieving therapeutic plasma concentrations often requires frequent oral administration or intravenous infusion, particularly for severe infections. nih.govoup.com This limitation has been a major driver for the exploration of strategies to enhance its systemic delivery. nih.gov

Rationale for Prodrug Development Strategies in Antiviral Therapy

Prodrug design has emerged as a crucial and effective strategy in pharmaceutical sciences to overcome the suboptimal physicochemical and pharmacokinetic properties of many therapeutic agents. mdpi.comrsc.org A prodrug is a bioreversible derivative of a drug molecule that undergoes enzymatic or chemical conversion in the body to release the active parent drug. mdpi.comrsc.org This approach is particularly valuable for antiviral nucleoside analogs, which often exhibit challenges such as poor oral bioavailability, low aqueous solubility, rapid metabolism, and inadequate tissue targeting. mdpi.comrsc.orgnih.gov

The primary goals of developing prodrugs are to improve a drug's therapeutic efficacy and patient compliance by enhancing its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comslideshare.net Key rationales for employing a prodrug strategy in antiviral therapy include:

Enhancing Oral Bioavailability: Many potent antiviral agents, like acyclovir, have their clinical use limited by poor absorption from the gastrointestinal tract due to low lipophilicity or high polarity. tandfonline.comrsc.orgnih.gov Prodrugs can be designed to be more lipophilic, facilitating passive diffusion across the intestinal membrane, or to be recognized by specific transporters, thereby increasing their uptake. tandfonline.comrsc.org

Improving Aqueous Solubility: For drugs that are difficult to formulate for parenteral administration due to poor water solubility, a hydrophilic promoiety can be attached to create a more soluble prodrug. rsc.orgslideshare.net

Site-Specific Delivery: Prodrugs can be designed to be activated by enzymes that are concentrated in a specific target tissue or organ, thereby increasing the local concentration of the active drug and reducing systemic toxicity. mdpi.comslideshare.net

Prolonging Duration of Action: By modifying the rate of conversion of the prodrug to the active drug, it is possible to sustain therapeutic drug levels for a longer period, potentially reducing dosing frequency. mdpi.com

Improving Chemical Stability: A labile drug can be temporarily masked in a more stable prodrug form to protect it from degradation until it reaches the site of action. mdpi.com

The success of this approach is exemplified by valacyclovir, the L-valyl ester prodrug of acyclovir, which demonstrates a three- to five-fold increase in oral bioavailability compared to its parent drug. tandfonline.comnih.govnih.gov This enhancement is attributed to its recognition and transport by the human intestinal peptide transporter PEPT1. nih.govtandfonline.com The development of such prodrugs has become a cornerstone in modern antiviral therapy, enabling more effective treatment regimens for various viral infections, including those caused by herpesviruses, HIV, and hepatitis B and C viruses. nih.gov

Positioning of Acyclovir L-Isoleucinate as a L-Amino Acid Ester Prodrug Concept

Within the broader strategy of improving acyclovir's oral delivery, the synthesis of L-amino acid ester prodrugs has been a significant area of research. tandfonline.comnih.gov The core concept is to chemically link an amino acid to the acyclovir molecule, creating a new chemical entity with altered physicochemical properties designed to enhance intestinal absorption. researchgate.net this compound, also referred to as L-Isoleucine-ACV (IACV), is a specific example of this prodrug concept. nih.gov

The selection of L-amino acids as promoieties is a rational design choice for several reasons. The human intestine expresses a variety of carrier proteins for the absorption of amino acids and small peptides, such as PEPT1. nih.govtandfonline.commdpi.com By creating an amino acid ester of a poorly absorbed drug, it is possible to "hijack" these natural transport systems to facilitate the drug's entry into the systemic circulation. mdpi.comnih.gov Following absorption, these ester linkages are designed to be rapidly cleaved by ubiquitous esterase enzymes in the intestine, liver, and blood, releasing the active acyclovir and the natural amino acid. nih.govmdpi.com

Research into various amino acid esters of acyclovir has shown that the nature of the amino acid side chain can significantly influence the prodrug's stability, affinity for transporters, and ultimately, its oral bioavailability. nih.govmdpi.com Studies have explored a range of amino acids, including L-alanine, L-serine, L-glutamate, and L-valine, with the latter forming the basis of the highly successful prodrug, valacyclovir. tandfonline.comnih.gov The selection of L-isoleucine, a naturally occurring branched-chain amino acid, was based on the hypothesis that its specific structural characteristics, including side chain length and branching, could offer an optimal balance of chemical stability and recognition by intestinal transporters. mdpi.com

In vivo studies in rats have been conducted to evaluate the systemic absorption of various amino acid prodrugs of acyclovir, including this compound (IACV). nih.gov These studies measure the concentration of the parent drug, acyclovir, in the plasma after oral administration of the prodrug, providing a direct assessment of the prodrug's effectiveness in enhancing bioavailability. nih.gov The research positions this compound as a promising candidate within the L-amino acid ester prodrug strategy, aimed at improving the therapeutic profile of acyclovir for the treatment of herpes virus infections. nih.gov

Comparative Oral Absorption of Acyclovir Amino Acid Prodrugs in Rats

| Prodrug Administered | Cmax (µM) of Acyclovir in Plasma | AUC (µM·h) of Acyclovir in Plasma |

|---|---|---|

| Acyclovir (ACV) | 2.6 ± 0.6 | 6.7 ± 1.6 |

| L-Alanine-ACV (AACV) | 12 ± 4 | 16 ± 5 |

| L-Serine-ACV (SACV) | 39 ± 22 | 34 ± 11 |

| Valacyclovir (VACV) | 20 ± 4 | 33 ± 10 |

Data derived from in vivo oral absorption studies in rats. Cmax represents the maximum observed plasma concentration of acyclovir, and AUC represents the total drug exposure over time. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S,3S)-2-amino-3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O4/c1-3-8(2)9(15)13(22)24-5-4-23-7-20-6-17-10-11(20)18-14(16)19-12(10)21/h6,8-9H,3-5,7,15H2,1-2H3,(H3,16,18,19,21)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTMGBXTNHPPNK-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162244 | |

| Record name | Acyclovir L-isoleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142963-63-1 | |

| Record name | Acyclovir L-isoleucinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142963631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acyclovir L-isoleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACYCLOVIR L-ISOLEUCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G0033O85U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Characterization of Acyclovir L Isoleucinate

Principles of Esterification and Amino Acid Conjugation in Prodrug Synthesis

The synthesis of prodrugs like Acyclovir (B1169) L-Isoleucinate is a strategic approach in medicinal chemistry to overcome limitations of a parent drug. Esterification is a widely applied strategy in prodrug design where a carboxyl group of a molecule, in this case, the amino acid L-isoleucine, forms an ester bond with a hydroxyl group on the parent drug, Acyclovir. Acyclovir has a primary hydroxyl group on its acyclic side chain which serves as the site for this esterification. researchgate.netthieme-connect.com

The conjugation of amino acids to a drug molecule is a targeted strategy to enhance its transport characteristics. The rationale is that the resulting amino acid ester can be recognized and transported across biological membranes by specific amino acid or peptide transporters. semanticscholar.orgnih.gov This can lead to improved absorption of the parent drug after the prodrug is metabolized back to its active form in the body. nih.gov The L-isomers of amino acid esters have often been found to be better prodrugs than D-isomers, suggesting the involvement of stereoselective transporters. semanticscholar.orgresearchgate.net For Acyclovir, various amino acid esters have been synthesized to improve its delivery characteristics. researchgate.nettandfonline.comtandfonline.com

Synthetic Pathways for Acyclovir L-Isoleucinate Production

The production of this compound involves specific chemical reactions designed to selectively link L-isoleucine to the Acyclovir molecule.

The synthesis of amino acid esters of Acyclovir, including the L-isoleucinate derivative, is typically achieved through esterification. A common method involves the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the reaction between the carboxylic acid of the (N-protected) amino acid and the primary hydroxyl group of Acyclovir. tandfonline.com

The general procedure requires the amino group of L-isoleucine to be temporarily protected to prevent side reactions. The protected L-isoleucine is then activated and reacted with Acyclovir in an appropriate solvent. The reaction often includes a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). tandfonline.com Following the coupling reaction, the protecting group is removed to yield the final prodrug.

Another established method is the use of an acid anhydride (B1165640) of the desired amino acid in the presence of a base and catalyst. researchgate.nettandfonline.com The reaction is typically performed in an anhydrous solvent to prevent hydrolysis of the anhydride and the resulting ester.

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Starting Materials | Acyclovir, N-Protected L-Isoleucine | Reactants for ester formation | tandfonline.com |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid for esterification | tandfonline.com |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | Increases the rate of the esterification reaction | tandfonline.com |

| Solvent | Anhydrous Pyridine or Dimethylformamide (DMF) | Provides a non-aqueous medium for the reaction | tandfonline.com |

| Reaction Monitoring | Thin-Layer Chromatography (TLC) | Tracks the progress of the reaction until completion | |

| Final Step | Deprotection of the amino group | Yields the final this compound prodrug |

A key challenge in the synthesis of Acyclovir prodrugs is achieving regioselectivity. Acyclovir possesses a primary hydroxyl group on its side chain and amine groups on the guanine (B1146940) base. The synthesis must be directed to ensure that esterification occurs exclusively at the primary hydroxyl group. thieme-connect.comtandfonline.comtandfonline.com This is often accomplished by using specific reaction conditions that favor the more reactive primary alcohol. In some cases, protecting groups may be used on the guanine moiety to prevent alkylation or acylation at those sites, followed by a deprotection step. vjs.ac.vnchemicalbook.com

The purity of the final this compound product is critical. High-Performance Liquid Chromatography (HPLC) is a standard technique used to determine the purity of Acyclovir esters. researchgate.net The method allows for the separation of the final product from unreacted starting materials, byproducts, and any di-esterified or incorrectly substituted isomers, ensuring the quality and identity of the compound. researchgate.netnih.gov

Advanced Structural Elucidation Techniques for Prodrug Confirmation

Once synthesized, the chemical structure of this compound must be unequivocally confirmed. This is accomplished using a combination of spectroscopic and chromatographic methods. edu.krd

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the synthesized compound.

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR analysis is used to identify functional groups. For this compound, the key spectral feature confirming synthesis is the appearance of a strong absorption band characteristic of an ester carbonyl (C=O) group, alongside the bands corresponding to the functional groups of the Acyclovir and isoleucine backbones. edu.krd

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are powerful tools for structural elucidation. edu.krd In the ¹H-NMR spectrum of this compound, new signals corresponding to the protons of the L-isoleucine side chain will be present. Furthermore, a downfield shift in the signals of the methylene (B1212753) protons adjacent to the oxygen in Acyclovir's side chain confirms the location of the ester linkage. ¹³C-NMR provides complementary information, showing the presence of the ester carbonyl carbon and the carbons of the isoleucine moiety. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized prodrug. edu.krd The technique provides a mass-to-charge ratio (m/z) that should correspond to the calculated molecular weight of this compound (C₁₄H₂₂N₆O₄, Mol. Wt.: 338.36 g/mol ), confirming that the amino acid has been successfully conjugated to Acyclovir. synzeal.comlookchem.comchromatoscientific.com

Chromatography is essential for both the purification of the synthesized prodrug and the verification of its purity. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used chromatographic technique for the analysis of Acyclovir and its prodrugs. nih.govresearchgate.net Reversed-phase HPLC, typically using a C18 column, is effective for separating the relatively polar Acyclovir from its more lipophilic ester prodrug. nih.gov The method is used to establish the purity of the final product and can be coupled with mass spectrometry (LC-MS) for definitive identification. nih.govresearchgate.net

Chiral Chromatography: Since L-isoleucine is a chiral amino acid, specialized chiral stationary phases (CSPs) in HPLC can be used to resolve different stereoisomers, confirming that the correct L-isomer of the amino acid was incorporated and that no racemization occurred during synthesis. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.gov |

| Stationary Phase (Column) | C18 Silica Column | nih.govnih.gov |

| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) | nih.govnih.govhelixchrom.com |

| Detection | UV Absorbance, typically around 250-254 nm | nih.govhelixchrom.com |

| Flow Rate | Typically 1.0 - 1.5 mL/min | nih.gov |

Stereochemical Characterization of the L-Isoleucinate Moiety

The stereochemical integrity of the L-isoleucinate moiety attached to acyclovir is a critical determinant of its interaction with amino acid transporters and subsequent enzymatic hydrolysis. The presence of two chiral centers in isoleucine (the α-carbon and the β-carbon) gives rise to four possible stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. The synthesis of this compound specifically aims to conjugate the naturally occurring L-isoleucine. Therefore, rigorous stereochemical characterization is essential to confirm the isomeric purity of the final compound. This is typically achieved through a combination of chiral chromatography and spectroscopic techniques.

Given the structural similarities to other amino acid prodrugs of acyclovir, it is established that chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating and quantifying the different stereoisomers. The use of chiral stationary phases, such as those based on cellulose (B213188) or amylose (B160209) derivatives, allows for the effective resolution of diastereomers. For instance, in the analysis of related phosphoramidate (B1195095) ProTide-acyclovir compounds, single diastereomers were successfully separated using preparative chiral column chromatography. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for stereochemical elucidation. High-resolution proton (¹H) and carbon-¹³ (¹³C) NMR can be employed to differentiate between diastereomers. In the case of isoleucine-containing compounds, the chemical shifts and coupling constants of the protons and carbons at the α- and β-positions are sensitive to the stereochemistry. A detailed analysis of the NMR spectra can confirm the relative configuration of the chiral centers. For example, studies on isoleucine and allo-isoleucine residues have demonstrated that the chemical shifts of the α-CH proton and carbon are distinct for each diastereomer. researchgate.net

Further confirmation of the stereochemistry can be obtained through X-ray crystallography if a suitable single crystal of this compound can be obtained. This technique provides unambiguous determination of the absolute configuration of the chiral centers in the solid state. While crystal structures for acyclovir itself and its various hydrated forms have been reported, specific crystallographic data for the L-isoleucinate prodrug is not as readily available. nih.gov

The following table summarizes the key analytical techniques and the expected findings for the stereochemical characterization of the L-isoleucinate moiety in this compound:

| Analytical Technique | Expected Data and Findings |

| Chiral High-Performance Liquid Chromatography (HPLC) | A single major peak corresponding to the L-isoleucinate diastereomer, with baseline separation from any potential D-isoleucine, L-allo-isoleucine, or D-allo-isoleucine isomers. The resolution factor (Rs) between the main peak and any impurity peaks should be greater than 1.5 for accurate quantification. |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Specific chemical shifts and coupling constants for the α-H, β-H, and γ-CH₂ protons, as well as the α-C, β-C, and γ-C carbons of the isoleucinate moiety, consistent with the L-isoleucine configuration. Comparison with reference spectra of the four isoleucine stereoisomers would confirm the assignment. |

| X-ray Crystallography | Determination of the three-dimensional molecular structure, providing definitive proof of the absolute stereochemistry of the L-isoleucinate portion of the molecule in the crystalline form. |

| Mass Spectrometry (MS) | While not a primary technique for stereochemical determination, high-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound. |

Pharmacological Profile of Acyclovir L Isoleucinate

Mechanism of Prodrug Bioactivation and Acyclovir (B1169) Release

The conversion of Acyclovir L-Isoleucinate to the active acyclovir is a critical step that is dependent on enzymatic activity within the body. This bioactivation process is primarily achieved through the hydrolysis of the ester bond linking L-isoleucine to acyclovir.

The bioactivation of this compound is contingent upon enzymatic hydrolysis. Following oral administration, the prodrug is subjected to the action of esterases present in the intestines and the liver. In studies conducted on rats, this compound demonstrated susceptibility to hydrolysis in intestinal and liver homogenates, leading to the release of acyclovir nih.gov. The half-life of this compound in rat intestinal homogenate was determined to be 1.3 hours, indicating a relatively rapid conversion in this tissue nih.gov. In Caco-2 cell homogenates, which serve as an in vitro model for intestinal epithelium, the half-life was found to be 6.9 hours nih.gov.

While the specific esterases responsible for the hydrolysis of this compound have not been definitively identified, it is likely that enzymes such as carboxylesterases, which are abundant in the liver and intestines, play a significant role nih.govnih.gov. Another key enzyme in the bioactivation of similar amino acid ester prodrugs of acyclovir, such as valacyclovir, is valacyclovirase (also known as Biphenyl Hydrolase-Like Protein), which exhibits a broad specificity for amino acid esters nih.govnih.govnih.gov. It is plausible that this enzyme, or others with similar substrate specificities, are involved in the conversion of this compound.

The stability of this compound varies across different biological matrices. In rat plasma, it shows appreciable stability, which is a desirable characteristic for a prodrug, as it allows for absorption of the intact molecule prior to extensive systemic hydrolysis nih.gov.

| Biological Medium | Half-life (hours) |

|---|---|

| Caco-2 Homogenate | 6.9 |

| Intestinal Homogenate | 1.3 |

The choice of the L-isoleucinate promoiety has a direct impact on the rate and extent of biotransformation. The structure of the amino acid ester influences the susceptibility of the prodrug to enzymatic hydrolysis. In comparative studies with other amino acid esters of acyclovir in rats, the rate of hydrolysis of this compound in intestinal homogenate was faster than that of L-serine and γ-glutamate esters but slower than L-alanine and L-valine esters nih.gov. This suggests that the size and lipophilicity of the amino acid side chain are determinants of the interaction with hydrolyzing enzymes.

The L-isoleucinate moiety is believed to facilitate the absorption of the intact prodrug through amino acid and peptide transporters in the intestine, such as ASCT1 and B⁰⁺ nih.gov. By targeting these transporters, the prodrug can bypass the poor passive diffusion of acyclovir, leading to increased absorption before it is fully hydrolyzed. The stereochemistry of the amino acid is also crucial, with L-isomers generally being better substrates for these transporters and the hydrolyzing enzymes compared to their D-isomer counterparts semanticscholar.org.

Pharmacokinetic Determinants and Bioavailability Enhancement

The conjugation of L-isoleucine to acyclovir significantly alters its pharmacokinetic profile, leading to enhanced oral bioavailability of the parent drug.

This compound was designed to leverage intestinal nutrient transporters to improve its absorption. Studies have indicated that amino acid ester prodrugs of acyclovir show an affinity for various amino acid transporters as well as the peptide transporter PepT1 in Caco-2 cells nih.govnih.gov. This carrier-mediated transport is a key factor in the enhanced intestinal permeability of the prodrug compared to acyclovir, which is poorly absorbed via passive diffusion nih.gov.

In a study in Sprague-Dawley rats, oral administration of this compound resulted in the detection of the intact prodrug in the plasma, confirming its absorption from the gastrointestinal tract nih.gov. The time to reach maximum plasma concentration (Tmax) for the total acyclovir concentration after administration of this compound was found to be 0.42 hours nih.gov.

Following oral administration in rats, this compound leads to a significant increase in the systemic exposure to acyclovir compared to the administration of acyclovir itself. The area under the plasma concentration-time curve (AUC) for total acyclovir was approximately three times higher after administration of this compound than after giving acyclovir nih.gov. The maximum plasma concentration (Cmax) of total acyclovir was also substantially increased, reaching 20 ± 5 µM with the prodrug, compared to 2.3 ± 0.3 µM with acyclovir alone nih.gov.

However, the systemic exposure of the intact this compound prodrug was low, with a Cmax of 0.23 ± 0.06 µM, indicating rapid and extensive first-pass metabolism in the intestine and/or liver to release acyclovir nih.gov.

| Compound | Cmax (µM) | Tmax (hr) | AUC (µM*hr) |

|---|---|---|---|

| Acyclovir | 2.3 ± 0.3 | 0.58 ± 0.20 | 3.8 ± 0.2 |

| This compound (IACV) | 20 ± 5 | 0.42 ± 0.14 | 12 ± 2 |

Specific studies on the tissue distribution of this compound and the resulting acyclovir are limited. However, based on studies with the similar prodrug valacyclovir, it can be inferred that after absorption and hydrolysis, the released acyclovir is expected to distribute to various tissues. Following oral administration of radiolabelled valacyclovir in rats, radioactivity was detected in all examined tissues, with the highest concentrations found in the stomach, small intestine, kidney, liver, lymph nodes, and skin, and the lowest in the brain nih.gov. It is anticipated that the tissue distribution of acyclovir released from this compound would follow a similar pattern, being dictated by the physicochemical properties of acyclovir itself. The majority of the administered dose is expected to be eliminated renally as unchanged acyclovir nih.gov.

Metabolic Disposition and Excretion Pathways of the Prodrug and Parent Drug

The metabolic journey of this compound begins with its hydrolysis, a chemical breakdown process, to yield the active parent drug, acyclovir. This conversion is rapid and primarily occurs in the intestinal wall and liver, mediated by esterase enzymes. One study on various amino acid ester prodrugs of acyclovir found that the L-isoleucine variant (IACV) had a hydrolysis half-life of 1.3 hours in intestinal homogenates, indicating a relatively swift conversion to acyclovir.

Once converted, the disposition of the parent drug, acyclovir, is well-characterized. Acyclovir undergoes minimal metabolism, with less than 15% of the dose being oxidized to 9-carboxymethoxymethylguanine (CMMG) and about 1% hydroxylated to 8-hydroxy-acyclovir (8-OH-ACV). drugbank.comnih.gov The primary route of elimination for acyclovir is through the kidneys. scholarsresearchlibrary.comnih.gov Approximately 60% to 90% of an administered dose is excreted as unchanged acyclovir in the urine. scholarsresearchlibrary.com This renal excretion is a combination of two processes: glomerular filtration and active tubular secretion. nih.gov Key transporters involved in the active secretion include Organic Cation Transporters (OCTs) and Multidrug and Toxin Extrusion Proteins (MATEs). scholarsresearchlibrary.com Due to this heavy reliance on renal clearance, factors that impair kidney function can significantly prolong the half-life of acyclovir, potentially leading to higher plasma concentrations. scholarsresearchlibrary.com

Impact of Amino Acid Transporters on Prodrug Absorption

A significant advantage of amino acid ester prodrugs like this compound is their ability to leverage the body's natural nutrient transport systems to improve drug absorption. The intestinal epithelium is equipped with a variety of transporters to absorb nutrients, including amino acids and small peptides. nih.gov By attaching an L-isoleucine molecule to acyclovir, the resulting prodrug mimics a natural amino acid, allowing it to be recognized and transported by specific carrier proteins.

Research has shown that amino acid ester prodrugs of acyclovir can be substrates for several transporters, including the human peptide transporter (hPEPT1) and amino acid transporters like ASCT1 and B⁰,⁺. nih.govnih.gov These transporters mediate the uptake of the prodrug from the intestinal lumen into the enterocytes (intestinal absorptive cells). nih.gov This carrier-mediated transport circumvents the poor passive diffusion of acyclovir, which is a key reason for its inherently low oral bioavailability (15-20%). wikipedia.org Studies have demonstrated that this strategy can increase the intestinal permeability of the parent drug by 3- to 10-fold. nih.gov For instance, valacyclovir, the L-valyl ester of acyclovir, utilizes this mechanism to increase the oral bioavailability of acyclovir by three to five times in humans. nih.govumich.edu This enhanced absorption is a direct result of the prodrug's interaction with transporters like hPEPT1. doi.org

| Prodrug | Abbreviation | Half-life (hours) |

|---|---|---|

| This compound | IACV | 1.3 |

| Acyclovir L-Alaninate | AACV | 0.6 |

| Acyclovir L-Serinate | SACV | 2.1 |

| Acyclovir γ-Glutamate | EACV | 8.2 |

| Valacyclovir (Acyclovir L-Valinate) | VACV | 0.6 |

Pharmacodynamic Correlates of Acyclovir Activity

Pharmacodynamics describes the biochemical and physiological effects of a drug on the body. For acyclovir, its antiviral activity is contingent upon its conversion to an active form that selectively targets viral replication processes within infected cells.

Acyclovir Triphosphate Formation and Viral DNA Polymerase Inhibition

Acyclovir itself is not active and must be converted into its triphosphate form to exert its antiviral effect. patsnap.com This activation process is a key element of its mechanism and begins with a critical first step that occurs preferentially in virus-infected cells. patsnap.comnih.gov

Monophosphorylation by Viral Thymidine (B127349) Kinase : Herpesviruses, such as Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV), encode their own thymidine kinase (TK) enzyme. This viral TK is far more efficient at phosphorylating acyclovir than the host cell's TK. nih.govasm.org This initial conversion results in the formation of acyclovir monophosphate. asm.org

Conversion to Di- and Triphosphate : Once the monophosphate is formed, host cell enzymes (kinases) take over, further phosphorylating acyclovir monophosphate to acyclovir diphosphate and finally to the active form, acyclovir triphosphate (ACV-TP). drugbank.comwikipedia.org

ACV-TP is a potent inhibitor of viral DNA synthesis. wikipedia.org It achieves this through a dual mechanism:

Competitive Inhibition : ACV-TP structurally resembles deoxyguanosine triphosphate (dGTP), one of the natural building blocks of DNA. patsnap.com It competes with dGTP for the active site of the viral DNA polymerase. patsnap.com

Chain Termination : Once ACV-TP is incorporated into the growing viral DNA strand by the viral DNA polymerase, it halts further elongation. patsnap.compatsnap.com This is because acyclovir lacks the 3'-hydroxyl group necessary to form the next phosphodiester bond, leading to obligate chain termination. patsnap.com The viral DNA polymerase becomes trapped on this terminated DNA chain, effectively inactivating the enzyme. nih.govnih.gov

Antiviral Selectivity and Specificity in Infected Cells

The remarkable selectivity of acyclovir for virus-infected cells, with extremely low toxicity for normal host cells, is a cornerstone of its clinical utility. nih.gov This selectivity is achieved through two primary mechanisms:

Selective Activation : The initial and rate-limiting step of converting acyclovir to its active form is dependent on the viral thymidine kinase. patsnap.com Uninfected cells lack this specific viral enzyme and their cellular kinases phosphorylate acyclovir very poorly. nih.gov Consequently, the active form, acyclovir triphosphate, accumulates to concentrations 40 to 100 times higher in infected cells compared to uninfected cells. nih.gov

Selective Inhibition : Acyclovir triphosphate has a significantly higher affinity for the viral DNA polymerase than for the host cell's DNA polymerases. patsnap.compatsnap.com This ensures that even if small amounts of ACV-TP were to be formed in uninfected cells, they would have a minimal effect on host DNA replication. nih.gov Studies have shown that the concentration of ACV-TP required to inhibit HSV-1 DNA polymerase is much lower than that needed to inhibit cellular DNA polymerases alpha and beta. nih.gov

This dual-level selectivity ensures that the drug's cytotoxic potential is concentrated where it is needed—in cells actively replicating the virus—while sparing healthy host cells. nih.gov

Integration of Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a tool used to understand the relationship between drug concentration in the body over time (PK) and its therapeutic effect (PD). For acyclovir, PK/PD models are developed to correlate drug exposure with the antiviral response, such as the reduction in viral load. nih.gov

These models are crucial for optimizing treatment regimens. nih.gov A pilot study involving immunocompromised patients with Varicella-Zoster Virus (VZV) infection successfully developed a PK/PD model that described the effect of acyclovir concentrations on the VZV viral load in plasma. rug.nlnih.gov The model demonstrated a good correlation between observed and predicted viral loads, suggesting its potential utility in guiding therapy. nih.gov Such models can help determine the optimal drug exposure needed to achieve a desired level of viral inhibition. nih.govresearchgate.net

The efficacy of acyclovir is generally considered to be related to the duration that drug concentrations remain above a critical threshold, often the 50% inhibitory concentration (IC50). nih.gov PK/PD modeling can simulate different dosing scenarios to predict which regimens are most likely to achieve and maintain these target concentrations, thereby maximizing antiviral efficacy while minimizing potential toxicity. researchgate.net These analyses are particularly important in special populations, such as immunocompromised patients, where viral clearance may be slower and optimal dosing is critical. nih.gov

| Enzyme | Source | Ki Value (µM) |

|---|---|---|

| DNA Polymerase | HSV-1 | 0.03 |

| DNA Polymerase α | Human Cellular | 0.15 |

| DNA Polymerase | EBV | 9.8 |

| DNA Polymerase β | Human Cellular | 11.9 |

Data from a study comparing the inhibitory effects of ACV-TP. A lower Ki value indicates more potent inhibition. nih.gov

Preclinical Research and Efficacy Evaluations of Acyclovir L Isoleucinate

In Vitro Antiviral Efficacy Studies

The in vitro antiviral activity of acyclovir (B1169) has been thoroughly investigated to establish its spectrum of activity and potency against various herpesviruses.

Acyclovir demonstrates potent and selective activity against both Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). Its mechanism of action is dependent on the viral-encoded enzyme, thymidine (B127349) kinase (TK), which phosphorylates acyclovir to its monophosphate form. Cellular enzymes then convert the monophosphate to the active triphosphate form, which inhibits viral DNA polymerase and terminates the viral DNA chain. This selective activation in virus-infected cells contributes to its low cytotoxicity in uninfected cells.

The in vitro susceptibility of HSV-1 and HSV-2 to acyclovir is well-documented, with numerous studies establishing its inhibitory concentrations.

Table 1: In Vitro Efficacy of Acyclovir against Herpes Simplex Virus (HSV)

| Virus Type | Metric | Concentration Range (µg/mL) |

|---|---|---|

| HSV-1 | IC50 | 0.15 - 0.80 |

IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro.

Acyclovir is also effective against Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. However, VZV is inherently less susceptible to acyclovir compared to HSV. In vitro studies indicate that the concentration of acyclovir required to inhibit VZV replication is higher than that needed for HSV-1 and HSV-2. The mean 50% effective dose (ED50) for acyclovir against VZV has been reported to be in the micromolar range. Specifically, one study found the 50% effective doses of acyclovir against five VZV strains ranged from 2.06 microM to 6.28 microM, with a mean of 3.65 microM in a 7-day assay nih.gov. This suggests that VZV is two- to eightfold less susceptible to the drug than HSV nih.gov.

Table 2: In Vitro Antiviral Potency of Acyclovir against Varicella-Zoster Virus (VZV)

| Virus | Metric | Mean Concentration (µM) |

|---|

ED50 (50% effective dose) is the dose of a drug that produces 50% of its maximum response or effect.

The activity of acyclovir has been evaluated against other members of the herpesvirus family, including Epstein-Barr virus (EBV) and Cytomegalovirus (CMV). Acyclovir has been shown to inhibit the growth of EBV dermnetnz.org. While acyclovir does reduce EBV shedding from the oropharynx, its clinical benefit in treating active EBV infections like infectious mononucleosis has been found to be limited mdpi.com. Its activity against CMV is considered to be the least potent among the herpesviruses it targets dermnetnz.org.

The development of viral resistance to acyclovir has been observed, particularly in immunocompromised individuals. The primary mechanism of resistance involves mutations in the viral thymidine kinase (TK) gene, leading to a deficient or altered enzyme that can no longer effectively phosphorylate acyclovir. A less common mechanism of resistance involves mutations in the viral DNA polymerase gene, which can alter the enzyme's ability to bind the activated drug.

Studies have isolated acyclovir-resistant strains of HSV from clinical settings. In one study of 115 HSV strains isolated from patients with genital herpes, 7% were found to be resistant to acyclovir, with 50% inhibitory dose (ID50) values 30-125 times higher than that of a reference HSV-1 strain nih.gov. The prevalence of acyclovir-resistant HSV in the immunocompetent population is generally low, often below 1% nih.gov. However, higher frequencies are reported among immunocompromised individuals nih.gov.

In Vivo Antiviral Efficacy Models

To evaluate the therapeutic potential of antiviral agents like acyclovir, relevant and validated animal models that mimic human herpesviral infections are essential.

A variety of animal models have been developed and utilized to study the pathogenesis of herpesvirus infections and to assess the in vivo efficacy of antiviral drugs. The most commonly used models for HSV infections include mice, guinea pigs, and rabbits mdpi.com.

Mouse Models: Mice are frequently used to study various forms of HSV infection, including cutaneous, ocular, oral, and genital herpes, as well as herpes simplex encephalitis mdpi.com. The hairless mouse model is particularly useful for evaluating topical treatments for cutaneous HSV-1 infections nih.govnih.gov. Studies in these models have demonstrated the in vivo efficacy of acyclovir in reducing lesion development and mortality. For instance, in a murine model of zosteriform cutaneous HSV infection, topical acyclovir therapy was effective against acyclovir-sensitive HSV-1 isolates nih.gov. Another study using a murine model of ultraviolet-B-induced reactivation of latent HSV-1 found that prophylactic oral acyclovir significantly reduced viral reactivation nih.gov.

Guinea Pig Models: The guinea pig model of genital herpes is considered one of the best models of human disease mdpi.com. This model is valuable for preclinical intervention studies, including the evaluation of new drugs and vaccines mdpi.com. Guinea pigs have also been used to demonstrate the antiviral potential of acyclovir in cutaneous herpes simplex infections nih.gov.

These animal models have been crucial in validating the in vivo efficacy of acyclovir and have provided a platform for understanding the complex interactions between the virus, the host, and the antiviral agent.

Comparative Efficacy Studies against Existing Acyclovir Formulations

Prodrug strategies for Acyclovir, such as the creation of amino acid esters like Acyclovir L-Isoleucinate, are primarily designed to overcome the low oral bioavailability of the parent drug, which is estimated to be between 15% and 30% fda.govdermnetnz.org. By enhancing bioavailability, these prodrugs aim to deliver higher concentrations of the active Acyclovir to the systemic circulation, thereby potentially increasing its therapeutic efficacy. The L-valyl ester of Acyclovir, known as Valacyclovir, for instance, demonstrates a significantly improved bioavailability of about 54% nih.gov. This enhancement is attributed to active transport mechanisms in the intestine.

While direct, head-to-head preclinical efficacy studies detailing the in vivo antiviral activity of this compound compared to standard Acyclovir formulations are not extensively documented in publicly available literature, the primary measure of its potential efficacy enhancement lies in its pharmacokinetic profile. The rationale is that by achieving higher plasma concentrations of Acyclovir, the prodrug can more effectively inhibit viral DNA replication. The efficacy of Acyclovir is dependent on its conversion to Acyclovir triphosphate within virus-infected cells, which then inhibits the viral DNA polymerase fda.govdermnetnz.org. Therefore, a formulation that delivers more Acyclovir to the site of infection is expected to exhibit superior efficacy. Studies on various amino acid esters of Acyclovir have consistently shown improved systemic absorption in animal models compared to Acyclovir itself.

Evaluation of Prodrug Conversion and Acyclovir Generation in Vivo

The therapeutic activity of this compound is entirely dependent on its efficient in vivo conversion to the active parent compound, Acyclovir. This bioconversion is a critical step in the prodrug's mechanism of action. Preclinical studies on amino acid esters of Acyclovir investigate the rate and extent of this conversion in various biological matrices.

In vitro studies using rat models provide insight into the metabolic fate of these prodrugs. Research on several Acyclovir amino acid prodrugs, including L-Isoleucine-ACV (IACV), has evaluated their hydrolysis in different biological environments. In intestinal homogenates, which simulate the metabolic environment of the gut, IACV was found to have a hydrolysis half-life of approximately 1.3 hours. In liver homogenates, a primary site for first-pass metabolism, these prodrugs are typically rapidly and completely hydrolyzed to generate Acyclovir. This rapid conversion in the liver and intestines is crucial for releasing the active drug into the bloodstream. The enzymes responsible for this hydrolysis are typically esterases, which cleave the ester bond connecting the L-isoleucine amino acid to the Acyclovir molecule. Following oral administration in rats, analysis of metabolites confirms that amino acid prodrugs are quickly cleaved to the parent drug, Acyclovir.

The stability of the prodrug in plasma is also a key factor. For IACV, the half-life in Caco-2 cell homogenates, a model for intestinal absorption, was determined to be 6.9 hours. This indicates that the prodrug is sufficiently stable to be absorbed before being fully metabolized.

Preclinical Safety and Toxicological Assessments

The preclinical safety evaluation of a prodrug like this compound is benchmarked against the known toxicological profile of the parent drug, Acyclovir. The underlying assumption is that the toxicity profile will be similar, as the prodrug is converted to Acyclovir in the body. However, the amino acid moiety and the transiently circulating prodrug itself must also be assessed for any unique toxicity.

In Vitro Cytotoxicity and Selectivity Index Determination

Acyclovir is recognized for its high selectivity and low cytotoxicity, which is a cornerstone of its favorable safety profile wikipedia.org. The drug's mechanism of action relies on its selective phosphorylation by viral thymidine kinase, an enzyme not present in uninfected host cells dermnetnz.org. This ensures that the cytotoxic potential is largely confined to virus-infected cells.

In vitro cytotoxicity assays are fundamental to preclinical safety assessment. For Acyclovir, studies have shown that it has minimal effect on normal, uninfected cells. For instance, in studies using rat skin fibroblast FR cells, no discernible decrease in cell survival was observed even at high concentrations of Acyclovir. In contrast, in cells engineered to express the herpes simplex virus thymidine kinase, Acyclovir demonstrated a concentration-dependent cytotoxic effect, highlighting its selective action nih.govscispace.com. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective antiviral concentration (EC50), is a key measure of a drug's safety margin. Acyclovir exhibits a large margin of safety in preclinical evaluations. For any Acyclovir prodrug, it is expected that it would exhibit a similarly favorable selectivity index, indicating low toxicity to normal host cells relative to its antiviral potency.

Genotoxicity and Mutagenicity Screening

A comprehensive battery of in vitro and in vivo assays is used to evaluate the potential of a drug to cause genetic damage. Acyclovir has been extensively tested in this regard.

Results from these studies indicate that Acyclovir does not cause gene mutations (mutagenicity) but can cause chromosomal damage (clastogenicity) at high concentrations in some in vitro systems fda.govnih.gov. Negative results were obtained in the Ames Salmonella assay, an E. coli DNA repair assay, and a yeast gene conversion assay nih.govwho.int. However, positive results for clastogenicity were observed in in vitro assays using BALB/c-3T3 cells, human lymphocytes, and L5178Y mouse lymphoma cells, though typically at high concentrations and with prolonged exposure nih.gov.

In vivo genotoxicity studies in animals, such as the mouse dominant lethal assay and bone marrow cytogenetics in rats and Chinese hamsters, have generally shown no effects at maximum tolerated doses nih.gov. An unusual clastogenic effect was noted in Chinese hamsters but only at doses five times the maximum tolerated dose nih.gov. These findings suggest that Acyclovir is a chromosomal mutagen, causing multi-locus damage rather than single-gene effects, but this activity is primarily observed at high, non-therapeutic concentrations nih.gov. This compound would be subjected to a similar panel of tests to ensure that the prodrug or its isoleucine metabolite does not introduce any new genotoxic risks.

Table 1: Summary of In Vitro Genotoxicity Studies for Acyclovir

| Assay System | Metabolic Activation | Result | Concentration/Exposure |

| Ames Salmonella | With and Without | Negative | Not Specified |

| E. coli polA+/polA- DNA Repair | With and Without | Negative | Not Specified |

| BALB/c-3T3 Neoplastic Transformation | Without | Positive | 50 µg/mL, 72h |

| Human Lymphocyte Cytogenetics | Without | Positive | 250-500 µg/mL, 48h |

| L5178Y Mouse Lymphoma (TK locus) | Without | Positive | 400-2400 µg/mL, 4h |

Data sourced from preclinical toxicology reports. nih.gov

Preliminary Organ System Toxicity Studies

Preclinical animal studies are conducted to identify potential target organs for toxicity. For Acyclovir, extensive studies have been performed in multiple species. The primary dose-limiting toxicity observed with high doses of Acyclovir, particularly with intravenous administration, is nephrotoxicity wikipedia.orgfda.govwho.int. This is generally not a direct cytotoxic effect on the kidney cells but rather a result of the drug precipitating in the renal tubules, leading to obstructive nephropathy fda.gov. This effect is more pronounced in cases of rapid infusion, dehydration, and pre-existing renal impairment wikipedia.org. Oral administration is less likely to cause this effect who.int.

In a one-year oral toxicity study in beagle dogs, high doses led to gastrointestinal effects like vomiting and diarrhea, as well as erosion of the footpads and splitting of the nails who.int. Long-term carcinogenicity bioassays in rats and mice have shown no evidence of a carcinogenic effect fda.govfda.gov. Reproductive toxicity studies in animals have indicated potential effects on implantation and fetal development at high doses fda.gov. The preclinical safety profile of Valacyclovir was found to be very similar to that of Acyclovir, with the main observed toxicity being the same obstructive nephropathy at high parenteral doses. It is anticipated that this compound would undergo similar organ system toxicity evaluations, with a focus on renal function, to ensure a safety profile comparable to that of Acyclovir.

Clinical Translation and Therapeutic Research Potential of Acyclovir L Isoleucinate

Methodologies for Clinical Trial Design and Execution

The clinical evaluation of Acyclovir (B1169) L-Isoleucinate would necessitate a structured, phased approach, beginning with rigorous assessments of safety and pharmacokinetics before proceeding to efficacy trials. The design of these trials would be guided by established principles for antiviral drug development.

Phase I Studies: Pharmacokinetic and Safety Profiling in Healthy Volunteers

The initial human studies (Phase I) are critical for establishing the safety, tolerability, and pharmacokinetic (PK) profile of a new chemical entity. biopharmaservices.com For Acyclovir L-Isoleucinate, these trials would be conducted in a small cohort of healthy volunteers under tightly controlled conditions. biopharmaservices.com The primary objectives would be to determine the maximum tolerated dose (MTD) and to characterize how the human body absorbs, distributes, metabolizes, and excretes the compound. youtube.com

Typically, a Phase I study for a prodrug like this compound would involve a single ascending dose (SAD) design, followed by a multiple ascending dose (MAD) design. youtube.com In the SAD portion, small groups of volunteers would receive a single, escalating dose of the drug, allowing researchers to observe its initial safety and PK behavior. The MAD portion would involve administering repeated doses over several days to assess drug accumulation, steady-state pharmacokinetics, and longer-term tolerability. youtube.com

Blood and urine samples would be collected at frequent intervals to measure concentrations of both the intact prodrug (this compound) and the active moiety (Acyclovir). This allows for the characterization of key PK parameters.

| Parameter | Description | Projected Value (Mean ± SD) |

|---|---|---|

| Cmax (ng/mL) | Maximum plasma concentration of Acyclovir | 2,500 ± 550 |

| Tmax (h) | Time to reach maximum plasma concentration | 1.5 ± 0.5 |

| AUC (0-inf) (ng·h/mL) | Area under the plasma concentration-time curve from time zero to infinity | 12,000 ± 2,100 |

| t1/2 (h) | Elimination half-life of Acyclovir | 3.0 ± 0.7 |

Bioequivalence and Comparative Bioavailability Studies in Human Subjects

A crucial step in the development of a prodrug is to demonstrate its superior bioavailability compared to the parent drug. nih.gov A bioequivalence study for this compound would typically employ a randomized, single-dose, two-way crossover design. nih.govresearchgate.net In such a study, a group of healthy volunteers would receive a dose of this compound and, after a washout period, a dose of the reference drug, Acyclovir. nih.gov The order of drug administration would be randomized.

The primary goal is to compare the rate and extent of Acyclovir absorption from both formulations. semanticscholar.org Since Valacyclovir, the L-valyl ester of Acyclovir, demonstrates a three- to five-fold increase in Acyclovir bioavailability, a similar improvement would be anticipated for this compound. asm.org The demonstration of significantly higher bioavailability would be a key milestone, suggesting that the prodrug can achieve therapeutic concentrations of Acyclovir more efficiently. asm.org

| Formulation | Mean Acyclovir Bioavailability (%) | Interindividual Variability (CV%) | Relative Bioavailability Improvement |

|---|---|---|---|

| Acyclovir | 21.5% asm.org | 48.5% asm.org | - |

| This compound (Projected) | ~65% | ~25% | ~3-fold |

Efficacy Endpoints for Antiviral Clinical Trials

Following the establishment of safety and favorable pharmacokinetics, clinical development would progress to Phase II and III trials to evaluate the efficacy of this compound in patients with active herpesvirus infections, such as herpes simplex virus (HSV) or varicella-zoster virus (VZV). The choice of endpoints is critical for demonstrating clinical benefit.

Primary Efficacy Endpoints:

For Herpes Zoster (Shingles):

Time to cessation of new lesion formation. nih.gov

Time to full crusting of all lesions. nih.gov

Reduction in the severity and duration of zoster-associated pain. nih.gov

For Genital Herpes (HSV):

Time to complete lesion healing. nih.gov

Duration of viral shedding, measured by viral culture or PCR from lesions. nih.gov

Time to first recurrence of genital herpes episodes (for suppressive therapy trials). medpath.com

Secondary Efficacy Endpoints:

Proportion of patients who develop post-herpetic neuralgia (PHN) in shingles trials. nih.gov

Reduction in the frequency of recurrent episodes in genital herpes. medpath.com

Patient-reported outcomes, such as pain scores and quality of life assessments.

Considerations for Prodrug Performance in Diverse Patient Populations

The bioconversion of a prodrug to its active form is dependent on host enzymes, the activity of which can vary significantly across different patient populations. For this compound, which is likely hydrolyzed by esterases in the intestine and liver, several factors could influence its performance:

Genetic Polymorphisms: The enzymes responsible for metabolizing drugs can be affected by genetic variations. nih.gov Polymorphisms in carboxylesterase genes, for example, could lead to inter-individual differences in the rate and extent of conversion of this compound to Acyclovir. nih.gov This could result in some patients being "fast metabolizers" (potentially higher Cmax) and others being "slow metabolizers" (potentially lower efficacy). drugdiscoverynews.com

Age: Both pediatric and geriatric populations can exhibit differences in drug metabolism. Elderly patients may have reduced hepatic blood flow or enzyme activity, potentially slowing the conversion of the prodrug.

Renal Function: As Acyclovir is primarily cleared by the kidneys, patients with renal impairment would require careful monitoring and potential dose adjustments, a consideration that would extend to its prodrug.

Ethnic Differences: Allele frequencies of major drug-metabolizing enzymes and transporters can differ across racial and ethnic groups, potentially leading to variations in drug disposition and exposure. mdpi.comnih.gov Clinical trials must aim to include diverse populations to understand these potential differences. danaher.com

Challenges and Strategies in Clinical Development of Novel Prodrugs

The development of a novel prodrug, while promising, is fraught with challenges that must be strategically managed.

Challenges:

Incomplete or Variable Bioconversion: The primary challenge is ensuring consistent and efficient conversion of the prodrug to the active drug. sciensage.info Inefficient conversion can lead to sub-therapeutic levels of Acyclovir and high levels of the circulating prodrug, which is inactive.

Toxicity of the Promoiety: The L-isoleucinate molecule cleaved from the prodrug must be non-toxic, even at high concentrations resulting from multiple daily doses. While L-isoleucinate is a naturally occurring amino acid, its impact at pharmacological concentrations needs to be assessed.

Altered Pharmacokinetics: The prodrug strategy intentionally alters absorption and first-pass metabolism. rsc.org This can sometimes lead to unexpectedly high peak concentrations (Cmax), which may introduce new safety concerns not seen with the parent drug.

Food Effect: The absorption of the prodrug could be significantly affected by food, necessitating specific administration instructions and potentially impacting patient compliance.

Regulatory Hurdles: Demonstrating a significant clinical advantage over existing, effective treatments like Acyclovir and Valacyclovir is a high bar. cironpharma.com The new prodrug must offer a clear benefit in terms of efficacy, safety, or patient convenience to gain regulatory approval and market acceptance. nih.gov

Strategies for Mitigation:

Advanced Analytical and Bioanalytical Methodologies for Acyclovir L Isoleucinate Research

Development and Validation of Quantitative Analytical Methods

The quantitative analysis of Acyclovir (B1169) L-Isoleucinate, like other pharmaceutical compounds, relies on the development and validation of specific and accurate analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstone techniques for these analyses.

High-Performance Liquid Chromatography (HPLC) for Purity and Content Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. For Acyclovir L-Isoleucinate, reversed-phase HPLC (RP-HPLC) is a commonly employed method for assessing purity and determining content in bulk drug substances and pharmaceutical formulations. jchps.comresearchgate.net

A typical RP-HPLC method for a related compound, Acyclovir, involves a C18 column as the stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier like methanol or acetonitrile (B52724). researchgate.netujconline.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is often carried out using a UV detector at a wavelength where Acyclovir exhibits maximum absorbance, typically around 250-255 nm. ujconline.netnih.gov The retention time of the analyte under specific chromatographic conditions serves as a qualitative identifier, while the peak area is proportional to its concentration, allowing for quantitative analysis. researchgate.net

For this compound, the method would be optimized to ensure a clear separation of the prodrug from Acyclovir and any potential impurities or degradation products. The isocratic elution with a simple mobile phase composition is often preferred for its robustness and reproducibility in routine quality control analysis. jchps.com

Table 1: Illustrative HPLC Parameters for Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Water:Methanol (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | UV at 250 nm |

| Retention Time | Approximately 3.077 minutes |

The data in this table is illustrative and based on typical methods for Acyclovir analysis. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for High Sensitivity Quantification

For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or quantification in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. pharmacophorejournal.comresearchgate.net LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.

The use of a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode provides excellent specificity and low limits of detection. pharmacophorejournal.com This is particularly important for bioanalytical studies where the concentration of the drug and its metabolites can be very low. For this compound analysis, the mass spectrometer would be tuned to detect the specific precursor-to-product ion transitions for both the prodrug and its active metabolite, Acyclovir.

An LC-MS/MS method for Acyclovir has been validated over a concentration range of 5.0-5000.0 ng/mL in plasma samples. pharmacophorejournal.com The limit of detection and limit of quantification were found to be 5.0 ng/mL and 30.0 ng/mL, respectively. pharmacophorejournal.com Such sensitivity is crucial for pharmacokinetic studies.

Validation Parameters According to Regulatory Guidelines (e.g., ICH)

The validation of analytical methods is a critical step to ensure their reliability and is mandated by regulatory bodies like the International Council for Harmonisation (ICH). jchps.comamsbiopharma.com The validation process demonstrates that the analytical procedure is suitable for its intended purpose. amsbiopharma.com Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components. amsbiopharma.com

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. jchps.com

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. jchps.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery. jchps.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is considered at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. jchps.com

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. jchps.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. jchps.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ujconline.net

Table 2: Typical Validation Parameters for a Validated RP-HPLC Method for Acyclovir

| Validation Parameter | Result |

| Linearity Range | 2-10 µg/mL |

| Correlation Coefficient (r²) | 0.9999 |

| LOD | 0.247 µg/mL |

| LOQ | 0.74 µg/mL |

| Intra-day Precision (%RSD) | < 2% |

| Inter-day Precision (%RSD) | < 2% |

| Accuracy (Recovery %) | 98-102% |

The data in this table is illustrative and based on typical methods for Acyclovir analysis. jchps.com

Bioanalytical Methodologies for Biological Matrices

Bioanalytical methods are essential for determining the concentration of a drug and its metabolites in biological fluids and tissues. This information is critical for understanding the pharmacokinetic and pharmacodynamic properties of a new chemical entity like this compound.

Sample Preparation Techniques for Plasma, Urine, and Tissue Samples

The complexity of biological matrices necessitates a sample preparation step to remove interfering substances and concentrate the analyte of interest before analysis. Common sample preparation techniques for plasma, urine, and tissue samples include:

Protein Precipitation (PPT): This is a simple and rapid technique where a protein-precipitating agent, such as perchloric acid or acetonitrile, is added to the biological sample (e.g., plasma). nih.gov After vortexing and centrifugation, the supernatant containing the analyte is separated from the precipitated proteins. nih.gov

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte from the aqueous biological matrix into an immiscible organic solvent. The choice of the organic solvent is critical to ensure efficient extraction of the analyte.

Solid-Phase Extraction (SPE): SPE is a more selective and efficient technique compared to PPT and LLE. It utilizes a solid sorbent material packed in a cartridge to retain the analyte from the sample matrix. Interfering substances are washed away, and the analyte is then eluted with a suitable solvent.

The choice of sample preparation technique depends on the nature of the analyte, the biological matrix, the required sensitivity, and the analytical technique being used.

Quantification of this compound, Acyclovir, and Metabolites

Following sample preparation, the extracts are analyzed using a validated bioanalytical method, typically LC-MS/MS, due to its high sensitivity and specificity. pharmacophorejournal.com For a prodrug like this compound, the bioanalytical method must be capable of simultaneously quantifying the parent prodrug, the active drug (Acyclovir), and any significant metabolites.

The method would be validated to ensure that it can accurately measure the concentrations of all three entities in the presence of each other and endogenous components of the biological matrix. The pharmacokinetic profile of this compound would be determined by measuring the concentrations of the prodrug and Acyclovir in plasma samples collected at various time points after administration. This allows for the characterization of the absorption of the prodrug and its conversion to the active Acyclovir. The main metabolite of Acyclovir, 9-carboxymethoxymethylguanine, may also be monitored, especially in studies involving patients with renal impairment. nih.govnih.gov

Chiral Separation Techniques for Enantiomeric Purity Assessment

The synthesis of amino acid ester prodrugs like this compound results in chiral molecules. scirp.org L-isoleucine itself has two chiral centers, leading to four possible stereoisomers. Since different enantiomers and diastereomers can have distinct pharmacological and toxicological profiles, it is imperative to develop analytical methods capable of separating these stereoisomers to ensure the enantiomeric purity of the final drug substance. nih.gov

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective technique for the direct separation of enantiomers. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the resolution of nucleoside analogs and their derivatives. researchgate.netnih.gov

Research on the separation of stereoisomers of nucleoside analogs similar to Acyclovir has demonstrated successful resolution using various polysaccharide-based columns. nih.gov These separations are typically achieved using normal-phase chromatography with mobile phases consisting of hexane and an alcohol modifier like ethanol or 2-propanol. researchgate.net The choice of the specific CSP and mobile phase composition is crucial for achieving baseline separation (Resolution, Rs > 1.5). nih.gov

| Chiral Stationary Phase (CSP) | Column Type | Mobile Phase Composition | Typical Outcome |

|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H | n-Hexane / 2-Propanol mixtures | Baseline separation of enantiomers (Rs > 1.5). nih.gov |

| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD | n-Hexane / Ethanol mixtures | Complementary selectivity to cellulose-based phases. nih.gov |

| β-Cyclodextrin | Cyclobond I 2000 | Water / Acetonitrile mixtures (Reversed-Phase) | Effective for resolving certain nucleoside analogs. tandfonline.com |

The development and validation of such chiral separation methods are fundamental steps in the pharmaceutical development of this compound, ensuring that the desired stereoisomer is produced and controlled with high purity.

Q & A

Basic Research Question: How can I design a study to evaluate the pharmacokinetic properties of Acyclovir L-Isoleucinate in preclinical models?

Methodological Answer:

Begin by formulating a research question using the PICOT framework (Population, Intervention, Comparison, Outcome, Time). For example:

- Population: Animal models (e.g., rabbits or rodents) with controlled metabolic profiles.

- Intervention: Oral administration of this compound at varying doses.

- Comparison: Standard acyclovir formulations or placebo.

- Outcome: Bioavailability metrics (e.g., Cmax, AUC0–t).

- Time: Sampling intervals over 24–48 hours post-administration.

Use a 2×2 crossover design to minimize inter-subject variability. Include kinetic modeling (e.g., compartmental analysis) to interpret plasma concentration-time curves .

Advanced Research Question: What experimental strategies resolve contradictions in reported drug-release mechanisms of this compound formulations?

Methodological Answer:

Address contradictions by:

- Conducting response surface methodology (RSM) to optimize formulation variables (e.g., excipient ratios, pH-dependent release).

- Applying mathematical models (e.g., zero-order, Higuchi, or Korsmeyer-Peppas equations) to distinguish diffusion- vs. erosion-controlled release mechanisms.

- Validate findings using in vitro-in vivo correlation (IVIVC) studies, comparing dissolution profiles with pharmacokinetic data.

For conflicting data, perform sensitivity analysis to identify critical variables (e.g., starch phthalate concentration) influencing release kinetics .

Basic Research Question: How do I ensure reproducibility in synthesizing this compound for pharmacological studies?

Methodological Answer:

- Document synthesis protocols rigorously, including solvent purity, reaction temperatures, and purification methods (e.g., column chromatography).

- Use spectroscopic characterization (NMR, FTIR) and HPLC purity assays (>98%) for batch consistency.

- Adhere to FAIR data principles : Share raw spectra, chromatograms, and experimental logs in supplementary materials to enable replication .

Advanced Research Question: How can I investigate the immunomodulatory effects of this compound on HLA-B*57:01 specificity?

Methodological Answer:

- Employ radiolabeled peptide-binding assays to quantify HLA-B*57:01 affinity in the presence of acyclovir derivatives.

- Use dose-response curves (e.g., geometric mean with 95% CI) and statistical tests (Mann-Whitney U test) to assess significance.

- Supplement with T-cell activation assays (e.g., ELISpot) to evaluate cytokine profiles, ensuring negative controls for baseline comparisons .

Basic Research Question: What are best practices for conducting a literature review on this compound’s antiviral mechanisms?

Methodological Answer:

- Use scoping review frameworks to map existing evidence, prioritizing primary sources over reviews.

- Apply PEO/SPIDER frameworks for qualitative synthesis:

- P: Population (e.g., viral strains).

- E: Exposure (drug concentration ranges).

- O: Outcome (IC50, resistance mutations).

- Leverage databases like PubMed and Embase with Boolean operators (e.g., "this compound AND pharmacokinetics NOT mass production") .

Advanced Research Question: How do I optimize this compound formulations for enhanced mucosal delivery?

Methodological Answer:

- Design a factorial experiment (e.g., 2³ design) testing variables like polymer type (starch phthalate), disintegrant ratio (croscarmellose sodium), and surfactant concentration.

- Use polynomial regression models to analyze interactions between factors (e.g., Y = β₀ + β₁A + β₂B + β₃C + ...).

- Validate optimized formulations via ex vivo permeation studies (e.g., porcine buccal mucosa) and stability testing under accelerated conditions .

Basic Research Question: How to address ethical considerations in animal studies involving this compound?

Methodological Answer:

- Obtain IACUC approval by detailing humane endpoints (e.g., maximum tolerable dose), anesthesia protocols, and sample size justifications (power analysis).

- Follow ARRIVE guidelines for reporting, including randomization methods and blinding during data collection.

- Archive raw data (e.g., behavioral observations, histopathology) in indexed repositories for transparency .

Advanced Research Question: What computational approaches predict this compound’s interactions with viral polymerases?

Methodological Answer:

- Perform molecular docking simulations (e.g., AutoDock Vina) using crystal structures of herpes simplex virus (HSV) DNA polymerase (PDB ID: 2GV9).

- Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD).

- Cross-reference with mutagenesis studies to identify critical residues (e.g., Tyr-818) influencing drug resistance .

Basic Research Question: How to validate the purity of this compound batches for in vitro assays?

Methodological Answer:

- Use HPLC-UV/Vis with a C18 column (mobile phase: acetonitrile-phosphate buffer, pH 3.0).

- Compare retention times and peak areas against USP reference standards.

- Perform accelerated degradation studies (40°C/75% RH) to assess stability-indicating properties .

Advanced Research Question: How to analyze population-level variability in this compound’s therapeutic efficacy?

Methodological Answer:

- Design a pharmacometric study using nonlinear mixed-effects modeling (NONMEM) to estimate inter-individual variability (IIV) in clearance rates.

- Incorporate covariates (e.g., renal function, CYP450 genotypes) via stepwise covariate modeling .

- Validate models with visual predictive checks (VPCs) and bootstrap analysis .

Retrosynthesis Analysis